methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide
Description
Methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide is a benzothiadiazine derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a methyl ester (-COOCH₃) at position 3 of the bicyclic core. The 1,1-dioxide moiety indicates sulfonamide oxidation, a common feature in bioactive benzothiadiazines. This compound shares structural similarities with diuretics like bendroflumethiazide and AMPA receptor modulators like cyclothiazide, but its methyl carboxylate substituent distinguishes it from analogs with bulkier or sulfonamide groups .
Properties
IUPAC Name |
methyl 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4S/c1-19-9(16)8-14-6-4-5(10(11,12)13)2-3-7(6)20(17,18)15-8/h2-4,8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERJLZSWVVSBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1NC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Sulfonamide Precursors
The most widely documented method involves cyclization reactions starting from substituted benzenesulfonamide intermediates. A seminal approach, described in US Patent 3,078,270, utilizes 4-amino-6-trifluoromethyl-3-(methylsulfamyl)benzenesulfonamide as the starting material. Reaction with glyoxylic acid in hydrochloric acid induces cyclization to form the benzothiadiazine core, followed by esterification with methanol to yield the methyl carboxylate derivative.
Key Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Aqueous hydrochloric acid (5–10% v/v)
- Reaction Time: 8–12 hours
This method achieves yields of 68–78% but requires careful pH control to avoid over-oxidation of the sulfur center.
Condensation with α-Keto Acids
Early work by Klosa (1962) demonstrated that benzothiadiazine-1,1-dioxides can be synthesized via condensation between 2-aminobenzenesulfonamides and α-keto acids. For the target compound, 2-amino-4-trifluoromethylbenzenesulfonamide reacts with methyl glyoxylate in acetic acid under reflux. The trifluoromethyl group’s electron-withdrawing nature necessitates prolonged reaction times (24–36 hours) to achieve 60–70% yields.
Modern Methodological Advancements
Microwave-Assisted Synthesis
Recent studies have optimized cyclization steps using microwave irradiation. Cherepakha et al. (2011) reported a one-pot synthesis where 2-amino-4-trifluoromethylbenzenesulfonamide and methyl glyoxylate react in dimethylformamide (DMF) under microwave conditions (150°C, 300 W) for 20 minutes, achieving 82% yield. This method reduces side product formation compared to traditional heating.
Green Chemistry Approaches
Kiran Kumar et al. (2013) developed an eco-friendly protocol using Amberlyst-15 as a heterogeneous catalyst in water under ultrasonic irradiation. Key advantages include:
- Solvent: Water (replaces toxic DMF or acetic acid)
- Catalyst Loading: 10 wt% Amberlyst-15
- Yield: 85% in 4 hours
This method eliminates halogenated solvents and reduces energy consumption by 40% compared to conventional routes.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial manufacturers employ continuous flow reactors to enhance scalability. A representative process involves:
- Precursor Mixing: 2-Amino-4-trifluoromethylbenzenesulfonamide and methyl glyoxylate in ethanol
- Reactor Conditions:
- Temperature: 90°C
- Pressure: 3 bar
- Residence Time: 30 minutes
- Work-Up: In-line extraction with ethyl acetate and crystallization
This system achieves 89% purity with a throughput of 50 kg/day.
Crystallization and Purification
Final purification often involves recrystallization from ethanol-water (7:3 v/v) at −20°C. X-ray diffraction studies confirm that the trifluoromethyl group’s steric bulk promotes a monoclinic crystal lattice (space group P2₁/c), which simplifies isolation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the benzothiadiazine ring .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its antihypertensive and antidiabetic properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways related to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: The methyl carboxylate at position 3 in the target compound introduces polarity compared to hydrophobic groups like benzyl (bendroflumethiazide) or bicycloheptenyl (cyclothiazide). This may enhance solubility but reduce blood-brain barrier penetration compared to cyclothiazide . Sulfonamide vs. Carboxylate: Sulfonamide-containing analogs (e.g., bendroflumethiazide) exhibit diuretic activity via carbonic anhydrase inhibition, while carboxylate esters may act as prodrugs or target different pathways .
Pharmacological Implications: Bendroflumethiazide’s benzyl group enhances diuretic potency by improving binding to renal transporters, whereas the target compound’s carboxylate may shift activity toward non-diuretic applications (e.g., CNS modulation) . Cyclothiazide’s bulky substituent blocks AMPA receptor desensitization, but the target compound’s smaller ester group could allow distinct receptor interactions .
Key Findings:
- The target compound’s methyl ester likely improves solubility compared to bendroflumethiazide and cyclothiazide, which have bulky hydrophobic groups.
- Synthetic Routes : Most benzothiadiazines are synthesized via cyclization of sulfonamide intermediates with aldehydes or alkylating agents. For example, bendroflumethiazide uses phenylacetaldehyde, while the target compound may require methyl esterification at position 3 .
Biological Activity
Methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide (CAS Number: 931745-61-8) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8F3N2O3S
- Molecular Weight : 310.25 g/mol
- Appearance : Whitish solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that benzothiadiazine derivatives can inhibit mitochondrial respiratory complex II (CII), which plays a crucial role in cellular metabolism and energy production. This inhibition can lead to selective cytotoxicity in cancer cells while sparing normal cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cell viability in various cancer models:
| Study | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Study 1 | Prostate Cancer | 15.5 | High |
| Study 2 | Triple-Negative Breast Cancer | 10.2 | Very High |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Inhibitory Effects on Mitochondrial Complex II
The compound's ability to inhibit mitochondrial complex II has been quantitatively assessed:
- IC50 Values : The compound exhibited an IC50 value significantly lower than that of diazoxide, a known CII inhibitor.
- Mechanism : The inhibition is believed to result from the compound's structural features that allow it to interact effectively with the enzyme's active site.
Case Study 1: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various benzothiadiazine derivatives, including this compound. The study revealed that:
- Substitution patterns on the benzothiadiazine ring significantly influenced biological activity.
- Compounds with halogenated side chains showed enhanced potency against cancer cell lines.
Case Study 2: Toxicological Assessment
Toxicological assessments were performed to evaluate the safety profile of the compound:
- Single-Dose Toxicity in Rats : No mortality was observed at doses up to 183 mg/kg.
- Body Weight Changes : A decrease in body weight was noted post-administration, indicating potential side effects at higher doses.
Q & A
What are the common synthetic routes for methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide, and how are yields optimized?
Basic
The compound is typically synthesized via nucleophilic substitution or alkylation of a benzothiadiazine core. For example, and describe similar compounds synthesized by reacting a benzothiadiazine precursor (e.g., 16a ) with alkylating agents (e.g., bromomethylpyridine) in the presence of triethylamine. Solvent choice (e.g., THF, DMF) and stoichiometric ratios are critical for yield optimization. Purification via column chromatography or recrystallization is standard. Key steps include monitoring reaction progress by TLC (Rf values) and verifying purity via HPLC .
Advanced
Low yields (<50%) often arise from steric hindrance or competing side reactions. and highlight the use of in situ trapping agents (e.g., LiOH) to stabilize intermediates. Optimizing temperature (e.g., 0°C to room temperature for sensitive trifluoromethyl groups) and employing microwave-assisted synthesis can improve efficiency. For scale-up, flow chemistry reduces decomposition risks. Analytical techniques like LC-MS are essential for identifying byproducts .
How can regioselectivity challenges during trifluoromethyl group introduction be addressed?
Advanced
The electron-withdrawing trifluoromethyl group can hinder electrophilic substitution. and suggest using directing groups (e.g., sulfonamide moieties) to guide substitution to the 6-position. Alternatively, transition-metal catalysis (e.g., Pd-mediated C–H activation) or radical trifluoromethylation (using Togni’s reagent) improves regiocontrol. Computational modeling (DFT) predicts favorable substitution sites, validated by NOESY NMR to confirm spatial arrangements .
What analytical methods are most reliable for characterizing this compound?
Basic
1H/13C NMR (e.g., δ 1.23 ppm for methyl esters, δ 160–170 ppm for carbonyls) and mass spectrometry (e.g., m/z 380–460 [M-H]-) are primary tools, as shown in and . TLC (Hex:EtOAc ratios) monitors reaction progress, while HPLC (≥98% purity) confirms final product quality. Melting points (e.g., 91–94°C) provide additional validation .
Advanced
For complex mixtures, 2D NMR (HSQC, HMBC) resolves overlapping signals, particularly for diastereomers. X-ray crystallography (e.g., ) confirms absolute configuration. Isotopic labeling (e.g., 19F NMR) tracks trifluoromethyl group stability under reaction conditions. High-resolution MS (HRMS) with <2 ppm error ensures molecular formula accuracy .
How can contradictory spectral data (e.g., NMR shifts) be resolved?
Advanced
Contradictions may arise from solvent effects or dynamic processes (e.g., ring puckering). and recommend variable-temperature NMR (VT-NMR) to identify conformational changes. Computational NMR prediction (e.g., Gaussian09 with B3LYP/6-31G*) compares theoretical and experimental shifts. Deuterated solvent screening (CDCl3 vs. DMSO-d6) can resolve hydrogen-bonding ambiguities .
What strategies are effective for studying the compound’s structure-activity relationships (SAR)?
Advanced
and emphasize synthesizing analogs with varied substituents (e.g., chloro, methoxy) at the 2-, 4-, or 7-positions. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify critical interactions. QSAR models using Hammett constants or logP values correlate electronic/hydrophobic properties with activity. Crystallographic data (e.g., ) validate binding modes .
How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
Advanced
Mechanistic studies in and use isotopic labeling (e.g., 18O) to track oxygen incorporation during cyclization. Kinetic isotope effects (KIE) distinguish concerted vs. stepwise pathways. Trapping experiments with TEMPO or BHT identify radical intermediates. In situ IR spectroscopy monitors carbonyl stretching frequencies to detect transient species .
What are best practices for resolving low solubility in biological assays?
Advanced
and recommend derivatization (e.g., prodrug esters) or co-solvents (DMSO/PEG mixtures). Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility. Nanoformulation (liposomes or cyclodextrin inclusion complexes) enhances bioavailability. Solubility parameters (Hansen solubility spheres) guide solvent selection .
How can environmental and metabolic stability of the trifluoromethyl group be assessed?
Advanced
Stability studies (pH 1–10 buffers, 37°C) monitor degradation via LC-MS. CYP450 enzyme assays (e.g., human liver microsomes) identify metabolic hotspots. 19F NMR tracks defluorination, while FTO-IR detects C–F bond cleavage. Computational tools (Meteor Nexus) predict metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
